molecular formula C14H8ClF3O3 B8329063 3-Chloro-6-(3-trifluoromethylphenoxy)benzoic Acid

3-Chloro-6-(3-trifluoromethylphenoxy)benzoic Acid

Cat. No. B8329063
M. Wt: 316.66 g/mol
InChI Key: CGUUJOUMVDSLBX-UHFFFAOYSA-N
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Patent
US04242121

Procedure details

2,5-Dichlorobenzoic acid (5 g) and 3-trifluoromethylphenol (4.24 g) were dissolved in xylene and the solution placed under dry oxygen-free nitrogen. Sodium hydride (1.25 g) was slowly added and when effervescence had ceased, cuprous bromide was added and the solution or suspension refluxed for 6 hours. The xylene was removed by low pressure distillation. The solid residue was treated with water and acidified with dilute hydrochloric acid. The resulting oil was extracted into diethyl ether and the ether removed by low pressure distillation to give a light yellow solid which was recrystallised from diethyl ether/petroleum ether to give the title compound (2.7 g), mp, 124° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[F:12][C:13]([F:22])([F:21])[C:14]1[CH:15]=[C:16]([OH:20])[CH:17]=[CH:18][CH:19]=1.[H-].[Na+]>C1(C)C(C)=CC=CC=1>[Cl:11][C:8]1[CH:7]=[C:3]([C:2]([O:20][C:16]2[CH:17]=[CH:18][CH:19]=[C:14]([C:13]([F:12])([F:21])[F:22])[CH:15]=2)=[CH:10][CH:9]=1)[C:4]([OH:6])=[O:5] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C=C1)Cl
Name
Quantity
4.24 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)O)(F)F
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
1.25 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
cuprous bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution or suspension refluxed for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The xylene was removed by low pressure distillation
ADDITION
Type
ADDITION
Details
The solid residue was treated with water
EXTRACTION
Type
EXTRACTION
Details
The resulting oil was extracted into diethyl ether
CUSTOM
Type
CUSTOM
Details
the ether removed by low pressure distillation
CUSTOM
Type
CUSTOM
Details
to give a light yellow solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from diethyl ether/petroleum ether

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C(=CC1)OC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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